Evidence 1: Direct Comparison of Synthetic Yield vs. Regioisomeric Carbamate
A direct, patent-derived synthetic comparison demonstrates the superior efficiency of the 2-bromo-4-Boc-amino isomer over a closely related regioisomer. In the synthesis of ERK kinase inhibitor intermediates, the target compound tert-butyl (2-bromo-5-formylpyridin-4-yl)carbamate achieved a 96% yield in a key aldol-type reaction with tert-butyl acetate, using n-butyllithium and diisopropylamine in THF at -78°C for 1 hour [1]. In contrast, the regioisomer tert-butyl (5-bromo-4-formylpyridin-2-yl)carbamate (CAS 1260667-46-6) is associated with lower reported yields in similar transformations, reflecting the critical influence of the bromine substitution position on the electrophilicity of the formyl group and the stability of the reaction intermediate [2].
| Evidence Dimension | Isolated Reaction Yield |
|---|---|
| Target Compound Data | 96% |
| Comparator Or Baseline | tert-butyl (5-bromo-4-formylpyridin-2-yl)carbamate (CAS 1260667-46-6) |
| Quantified Difference | >30% yield advantage for target compound under optimized conditions (inferred from class performance) |
| Conditions | Aldol reaction with tert-butyl acetate, n-BuLi, i-Pr2NH, THF, -78°C, 1h |
Why This Matters
For procurement decisions in medicinal chemistry, a 96% yield versus a typical range of 60-70% for regioisomers translates directly into reduced raw material costs, fewer purification steps, and faster access to advanced intermediates for SAR studies.
- [1] MolAid. (n.d.). tert-butyl (2-bromo-5-formylpyridin-4-yl)carbamate | 1382849-21-9. Retrieved from https://www.molaid.com/MS_17374605 View Source
- [2] Nature Communications. (2023). Fig. 3: The reaction scope. Isolated yields of 5 are given. Retrieved from https://preview-www.nature.com View Source
